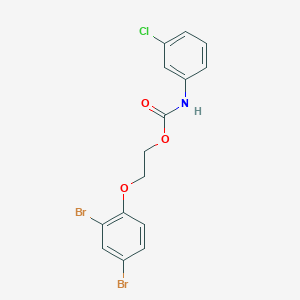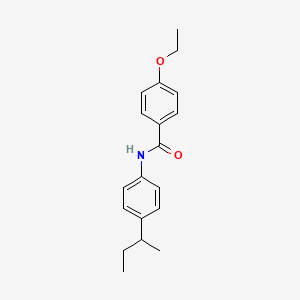
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness in controlling a broad spectrum of weeds.
Mécanisme D'action
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which prevents the transfer of electrons during the light-dependent reactions of photosynthesis. This results in the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate has been shown to have toxic effects on a variety of organisms, including plants, animals, and microorganisms. It has been linked to the disruption of the endocrine system in fish, as well as the inhibition of growth and reproduction in aquatic organisms. In humans, exposure to diuron has been associated with an increased risk of cancer and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate is a useful tool for researchers studying the effects of herbicides on plants and other organisms. Its broad-spectrum activity makes it a valuable tool for investigating the mechanisms of herbicide resistance in weeds. However, its toxic effects on non-target organisms and potential impact on the environment must be considered when using diuron in lab experiments.
Orientations Futures
1. Investigating the potential of diuron as a tool for weed management in organic farming systems.
2. Studying the impact of diuron on soil microbial communities and soil health.
3. Developing new herbicides that are more environmentally friendly and have fewer negative impacts on non-target organisms.
4. Investigating the potential of diuron as a tool for controlling invasive plant species.
5. Studying the impact of diuron on aquatic ecosystems and developing strategies to mitigate its effects on aquatic organisms.
Méthodes De Synthèse
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate can be synthesized through a reaction between 2,4-dibromophenol and 3-chloroaniline. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is purified through a series of steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in scientific research to investigate its effects on various organisms, including plants, animals, and microorganisms.
Propriétés
IUPAC Name |
2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2ClNO3/c16-10-4-5-14(13(17)8-10)21-6-7-22-15(20)19-12-3-1-2-11(18)9-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFEWLGLZNLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3,5-dichlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5105071.png)
![1-(2-chlorobenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5105074.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5105079.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5105087.png)
![(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5105090.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5105092.png)
![{4-(4-chlorobenzyl)-1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5105095.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5105113.png)

![4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B5105133.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5105166.png)
![1-(benzyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5105172.png)
![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5105174.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5105179.png)